Stearic Acid

Phase change materials Thermal energy storage Polymer processing

Stearic acid (octadecanoic acid) is a long-chain, saturated fatty acid characterized by an 18‑carbon backbone with no double bonds, and is represented by CAS number 646-29-7 (the anionic stearate form). It is a waxy solid at ambient temperature, exhibiting a high melting point relative to shorter-chain saturated and unsaturated fatty acids.

Molecular Formula C18H36O2
CH3(CH2)16COOH
C18H36O2
Molecular Weight 284.5 g/mol
CAS No. 646-29-7; 822-16-2
Cat. No. B15565324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStearic Acid
CAS646-29-7; 822-16-2
Molecular FormulaC18H36O2
CH3(CH2)16COOH
C18H36O2
Molecular Weight284.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)
InChIKeyQIQXTHQIDYTFRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 10 mg/mL at 73 °F (NTP, 1992)
In water, 0.568 mg/L at 25 °C
In water, 0.597 mg/L at 25 °C
Insoluble in water
Slightly soluble in ethanol, benzene;  soluble in acetone, chloroform, carbon disulfide
For more Solubility (Complete) data for Stearic acid (6 total), please visit the HSDB record page.
0.000597 mg/mL
Solubility in water: none
practically insoluble in water;  soluble in alcohol, ether, chloroform
1 g in 20 ml alcohol (in ethanol)

Stearic Acid (CAS 646-29-7): A Foundational C18 Saturated Fatty Acid for Industrial and Pharmaceutical Formulation


Stearic acid (octadecanoic acid) is a long-chain, saturated fatty acid characterized by an 18‑carbon backbone with no double bonds, and is represented by CAS number 646-29-7 (the anionic stearate form) [1]. It is a waxy solid at ambient temperature, exhibiting a high melting point relative to shorter-chain saturated and unsaturated fatty acids [2]. Stearic acid and its derivatives serve as critical intermediates and additives in a wide range of industries including pharmaceuticals, cosmetics, polymer processing, and lubricants, owing to its unique combination of hydrophobicity, thermal properties, and compatibility with diverse matrices [3].

Why Stearic Acid Cannot Be Casually Substituted with Palmitic, Oleic, or Other Fatty Acid Analogs


The performance of stearic acid in formulations is fundamentally tied to its specific 18‑carbon chain length and its saturated nature. Substitution with a shorter-chain saturated analog like palmitic acid (C16:0) alters key physical properties such as melting point, viscosity, and crystallization behavior [1], while substitution with an unsaturated analog of equal chain length like oleic acid (C18:1) dramatically changes oxidative stability and thermal behavior due to the presence of a double bond [2]. Furthermore, in applications where stearic acid is a precursor or lubricant, its free acid form confers different surface chemistry and processing behavior compared to its metallic salt counterparts like magnesium stearate, leading to quantifiable differences in end-product performance [3]. Therefore, direct interchange without formulation adjustment often compromises critical quality attributes and process efficiency.

Quantitative Evidence: Where Stearic Acid Demonstrates Measurable Differentiation from Analogs


Melting Point Advantage Over Palmitic Acid for High-Temperature Processing

Stearic acid (C18:0) exhibits a higher melting point of 70.1 °C compared to palmitic acid (C16:0) at 62.9 °C [1]. This differential of 7.2 °C is a direct consequence of the increased van der Waals interactions afforded by the longer aliphatic chain. In applications requiring a solid excipient or phase change material at moderately elevated temperatures, stearic acid provides a wider processing window and enhanced thermal stability before melting.

Phase change materials Thermal energy storage Polymer processing

Superior Barrier Performance in Edible Films: Water Vapor Transmission Reduction Compared to Palmitic and Lauric Acids

In methyl cellulose-based edible films, stearic acid (SA) was found to be the most effective fatty acid among those studied (stearic, palmitic, and lauric) at decreasing water vapor transmission rate (WVTR) and carbon dioxide transmission rate (CO₂TR) [1]. The study directly attributes the superior performance of stearic acid to its longer 18‑carbon chain length, which enhances hydrophobicity and creates a more tortuous path for migrating permeants.

Edible films Food packaging Barrier coatings

Enhanced Mechanical Reinforcement in Epoxy Composites: Direct Comparison with Palmitic Acid

In a head-to-head study of fatty acid-modified epoxy composites using non-metallic printed circuit board (NMPCB) filler, stearic acid (SA) significantly outperformed palmitic acid (PA) in improving mechanical properties [1]. At a 1.0 M concentration, the epoxy/NMPCB-SA composite achieved an 83.85% increase in modulus and a 70% increase in impact strength relative to the control, clearly surpassing the performance of the epoxy/NMPCB-PA composite.

Polymer composites Epoxy resin Mechanical properties

Differentiated Polymorphic and Thermal Behavior Compared to Oleic Acid of Same Chain Length

Despite sharing the same C18 chain length, stearic acid (saturated) exhibits profoundly different polymorphic behavior compared to its unsaturated counterpart, oleic acid [1]. Oleic acid forms three polymorphs (α, β, γ) with complex metastable transformations near room temperature (e.g., β always most stable from -20 to 16.2 °C; α and γ are metastable with a reversible transformation at -2.2 °C), whereas stearic acid polymorphs show close thermodynamic relationships and are stable at much higher temperatures due to its saturated structure [1]. This fundamental difference in solid-state chemistry precludes their interchange in applications dependent on precise crystallization behavior, such as in phase change materials (PCMs) and controlled-release matrices.

Crystallization Polymorphism Phase change materials

Lubrication Efficiency with Preserved Tablet Tensile Strength: An Alternative to Magnesium Stearate

In direct compression tablet manufacturing, magnesium stearate (MgSt) is the gold-standard lubricant but its use is associated with a significant reduction in tablet tensile strength due to its high lubrication efficiency [1]. A systematic evaluation found that micronized stearic acid (SA) provides a good lubrication efficiency while limiting the negative effect on tensile strength compared to MgSt [1]. This makes stearic acid a preferred alternative in formulations where maintaining mechanical integrity and fast disintegration are critical.

Pharmaceutical excipients Tablet formulation Lubrication

Quantifiable Increase in Viscosity with Chain Length: A Fundamental Transport Property

The dynamic viscosity of stearic acid is higher than that of shorter-chain saturated fatty acids at equivalent temperatures [1]. This trend is a class-level inference supported by numerous studies, including precise cone and plate rheometry data [2]. The increase in viscosity is directly correlated with the increased molecular weight and stronger intermolecular van der Waals forces in the C18 chain. While specific numeric values vary with temperature, the relative order of viscosity is consistently: Stearic acid (C18) > Palmitic acid (C16) > Myristic acid (C14) [2]. This predictable difference is crucial for the design of processing equipment and for controlling the flow behavior of fatty acid-based formulations.

Rheology Process engineering Fluid dynamics

Where Stearic Acid's Differentiated Properties Deliver Decisive Advantages: Application Scenarios


Pharmaceutical Tablet Lubricant for Strength-Critical Formulations

In the production of high-dose, direct-compression tablets where mechanical integrity is paramount (e.g., large, deep-concave tablets or those prone to capping), formulators should prioritize stearic acid over the industry-standard magnesium stearate. Evidence demonstrates that while stearic acid provides sufficient lubrication to prevent sticking and picking during tablet ejection, it causes a significantly smaller reduction in tablet tensile strength [1]. This translates to a more robust tablet that is less likely to fail during coating, packaging, and transport, thereby reducing costly batch rejections.

High-Temperature Phase Change Material (PCM) for Thermal Energy Storage

For passive thermal management systems designed to operate above 60 °C, stearic acid is a superior PCM candidate over palmitic acid. Its melting point of 70.1 °C is 7.2 °C higher than that of palmitic acid (62.9 °C), enabling its use in applications with higher ambient or cycling temperatures without premature melting [1]. Furthermore, its predictable, saturated-chain polymorphism ensures stable phase transitions over thousands of thermal cycles, a key requirement for long-term reliability in building materials, electronics cooling, and solar thermal storage [2].

Water-Resistant Biodegradable Films for Food Packaging

When developing an edible or biodegradable film for high-moisture food products (e.g., fresh produce, meat), stearic acid is the preferred lipid additive. Direct comparative studies show that stearic acid is more effective at reducing water vapor transmission rate (WVTR) than either palmitic acid or lauric acid, owing to its longer, more hydrophobic C18 chain [1]. This results in a film that provides a quantifiably superior moisture barrier, which is the primary function of the packaging, directly extending product shelf life and reducing food waste.

High-Performance, Toughened Epoxy Composites

In the formulation of epoxy-based structural composites using recycled fillers (e.g., from printed circuit boards), stearic acid should be selected as the functionalizing agent over palmitic acid. Data from a direct head-to-head comparison show that stearic acid modification leads to a composite with an 83.85% higher modulus and a 70% higher impact strength than a comparable composite modified with palmitic acid [1]. This substantial improvement in mechanical properties translates to a stronger, more durable, and more impact-resistant material suitable for demanding industrial and construction applications.

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